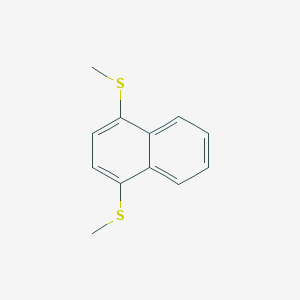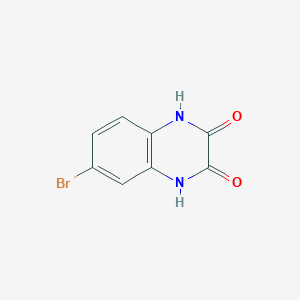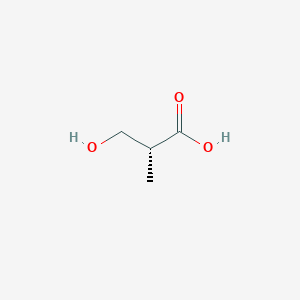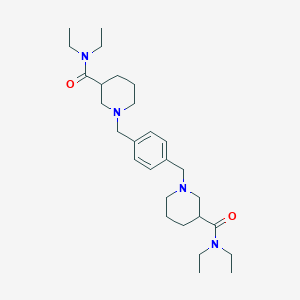
A-1 Nipecotamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene: is a complex organic compound known for its unique structure and diverse applications. This compound features a xylene core substituted with two piperidine rings, each bearing a diethylcarbamoyl group. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene typically involves multiple steps:
Formation of the Piperidine Rings: The initial step involves the synthesis of piperidine rings. This can be achieved through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Introduction of Diethylcarbamoyl Groups: The piperidine rings are then functionalized with diethylcarbamoyl groups. This is usually done by reacting the piperidine with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Attachment to the Xylene Core: The final step involves the attachment of the functionalized piperidine rings to the xylene core. This can be achieved through a nucleophilic substitution reaction, where the piperidine rings displace halogen atoms on a halogenated xylene derivative.
Industrial Production Methods
In an industrial setting, the production of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the diethylcarbamoyl groups, converting them into amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The xylene core can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene involves its interaction with specific molecular targets. The diethylcarbamoyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The piperidine rings can interact with cell membranes, affecting their fluidity and permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
alpha,alpha’-Bis(3-(N,N-dimethylcarbamoyl)piperidino)-4-xylene: Similar structure but with dimethylcarbamoyl groups instead of diethylcarbamoyl groups.
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)pyrrolidino)-4-xylene: Similar structure but with pyrrolidine rings instead of piperidine rings.
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)morpholino)-4-xylene: Similar structure but with morpholine rings instead of piperidine rings.
Uniqueness
The uniqueness of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene lies in its specific combination of functional groups and ring structures. The presence of diethylcarbamoyl groups enhances its ability to form hydrogen bonds, while the piperidine rings provide a rigid framework that can interact with various molecular targets. This combination of features makes it a versatile compound with diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
10059-97-9 |
|---|---|
Molekularformel |
C28H46N4O2 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |
InChI-Schlüssel |
UYTJVLIRSXKFPI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Kanonische SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Verwandte CAS-Nummern |
2128-88-3 (di-hydrobromide) |
Synonyme |
A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


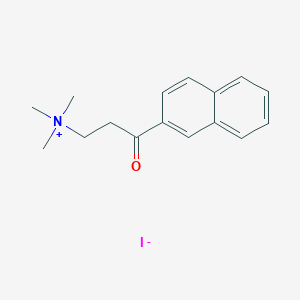
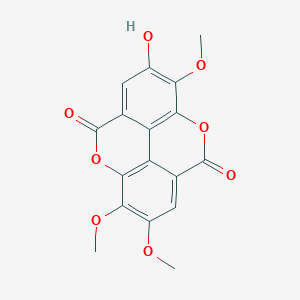
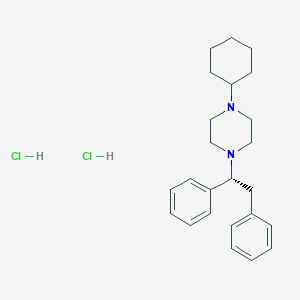
![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)
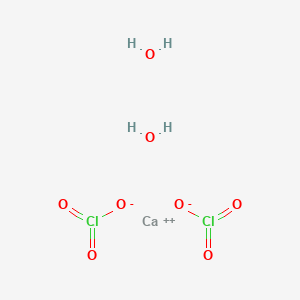

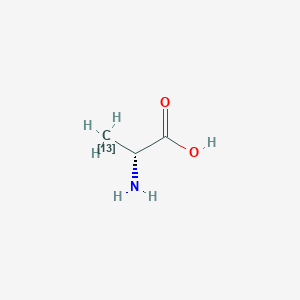
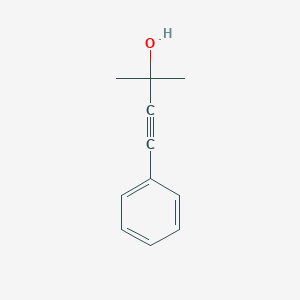

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

